N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
カタログ番号:
B2599764
CAS番号:
2034505-08-1
分子量:
354.37
InChIキー:
HZHZZXDBISNTMX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It includes a pyrido[2,3-d]pyrimidin-3(4H)-yl group, an indazole group, and a carboxamide group. These groups are common in many pharmaceutical compounds and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of multiple ring structures would likely result in a rigid, planar molecule. The electron-donating and withdrawing properties of the different groups would also influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .科学的研究の応用
Anticancer and Anti-inflammatory Properties
- A study by Rahmouni et al. (2016) explored a series of pyrazolopyrimidines derivatives, which showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating potential anticancer applications. Additionally, these compounds exhibited 5-lipoxygenase inhibition activities, which could be relevant for anti-inflammatory purposes (Rahmouni et al., 2016).
Antimicrobial Activity
- Kostenko et al. (2008) synthesized a series of pyridothienopyrimidinones, which demonstrated notable antistaphylococcal activity. This suggests the compound's potential in addressing bacterial infections, especially those caused by Staphylococcus species (Kostenko et al., 2008).
Antitumor and Antimicrobial Applications
- Riyadh (2011) reported the synthesis of novel N-arylpyrazole-containing enaminones, which led to the creation of pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, indicating their potential in cancer treatment. Moreover, some of these compounds showed antimicrobial activity, broadening their possible applications (Riyadh, 2011).
Heterocyclic System Formation
- Śladowska et al. (1997) worked on ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates, leading to the formation of new heterocyclic systems. These findings are significant for pharmaceutical research, as heterocyclic compounds are a key component in many drugs (Śladowska et al., 1997).
Rho Kinase Inhibition
- Yao et al. (2018) designed and synthesized novel 1-substituted-(1H-indazol5-yl)tetrahydro pyrimidin-2(1H)-one derivatives as Rho kinase inhibitors. These compounds showed good activities against ROCK I and had vasorelaxant activity in rat basilar artery ring, suggesting potential applications in cardiovascular diseases (Yao et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c24-15(13-10-4-1-2-6-12(10)21-22-13)19-8-9-23-16(25)11-5-3-7-18-14(11)20-17(23)26/h3,5,7H,1-2,4,6,8-9H2,(H,19,24)(H,21,22)(H,18,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHZZXDBISNTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)meth...
Cat. No.: B2599681
CAS No.: 1798674-59-5
5-(3-methoxypropyl)-2-phenyl-7-[4-(2-phenylethyl)pipera...
Cat. No.: B2599682
CAS No.: 1040650-73-4
1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)su...
Cat. No.: B2599683
CAS No.: 900011-74-7
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-c...
Cat. No.: B2599684
CAS No.: 329690-24-6